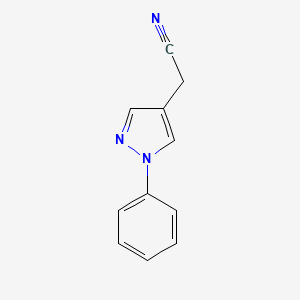

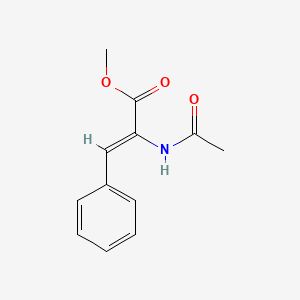

6-(Piperidin-1-yl)pyridazin-3(2H)-one

Descripción general

Descripción

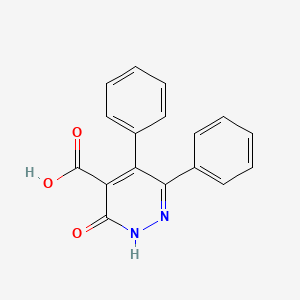

The compound "6-(Piperidin-1-yl)pyridazin-3(2H)-one" is a pyridazine derivative that has garnered interest due to its potential pharmacological properties. Research has explored various synthetic routes and biological evaluations of this compound and its derivatives, highlighting their relevance in medicinal chemistry.

Synthesis Analysis

Several studies have provided insights into the synthesis of pyridazine derivatives. A concise route to pyridazinones, which may include the "6-(Piperidin-1-yl)pyridazin-3(2H)-one" structure, involves cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . Microwave-assisted synthesis has also been employed to accelerate the cycloaddition reactions necessary for creating substituted pyridazines . Furthermore, a series of 2-substituted pyridazinones with morpholinyl/piperidinyl groups has been synthesized, and their structures confirmed using various spectroscopic techniques . These methods demonstrate the versatility and efficiency of synthesizing pyridazine derivatives.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives, including those with piperidinyl substituents, has been established using spectroscopic methods such as NMR and ESI-MS/MS . Theoretical studies, such as DFT calculations, have also been used to analyze the stability of tautomeric structures in related compounds . These analyses are crucial for understanding the chemical behavior and potential biological interactions of the compounds.

Chemical Reactions Analysis

Pyridazine derivatives undergo various chemical reactions that modify their structure and properties. For instance, 6-aryl-pyridazin-3-one derivatives have been shown to react with different reagents, leading to a wide range of products with potential biological activities . The reactivity of these compounds underlines their utility as versatile intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For example, the presence of a piperidinyl group can affect the compound's metal-coordinating ability, as seen in the self-assembly of gridlike metal complexes . The pharmacological profile, including anti-inflammatory and analgesic activities, of these compounds has been assessed, revealing that some derivatives exhibit significant biological effects without ulcerogenicity . Additionally, the salt-type adducts formed with piperidine demonstrate the ability of these compounds to engage in extensive hydrogen bonding, which is important for their crystalline structure and potential drug-receptor interactions .

Aplicaciones Científicas De Investigación

Structural and Electronic Properties

A study by Georges et al. (1989) delved into the crystal structures of anticonvulsant compounds, including derivatives similar to 6-(Piperidin-1-yl)pyridazin-3(2H)-one. They utilized single crystal X-ray diffraction data to solve and refine these structures. Their findings indicated significant orientation and delocalization features in the compounds, particularly focusing on the interaction of the piperidine nitrogen with the heterocyclic core (Georges, Vercauteren, Evrard, & Durant, 1989).

Inhibitors with Antihistaminic Activity

Gyoten et al. (2003) synthesized a series of compounds, including those with a structure akin to 6-(Piperidin-1-yl)pyridazin-3(2H)-one, exhibiting antihistaminic activity and inhibition of eosinophil infiltration. Their research showed that certain structural modifications, like incorporating a piperidine with a benzhydryl group, enhanced these pharmacological effects (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).

Corrosion Inhibition in Mild Steel

A study conducted by Olasunkanmi, Mashuga, and Ebenso (2018) explored the potential of pyridazine derivatives, similar in structure to 6-(Piperidin-1-yl)pyridazin-3(2H)-one, as corrosion inhibitors for mild steel in acidic environments. The compounds displayed significant corrosion inhibition efficiencies, with the research suggesting their potential as mixed-type inhibitors for both oxidative and reductive reactions involved in corrosion processes (Olasunkanmi, Mashuga, & Ebenso, 2018).

Anti-Inflammatory Activity

Refaat, Khalil, and Kadry (2007) synthesized and evaluated a series of pyridazine derivatives, structurally related to 6-(Piperidin-1-yl)pyridazin-3(2H)-one, for their anti-inflammatory activity. The study highlighted the synthesis process and the potential therapeutic application of these compounds in addressing inflammation-related conditions (Refaat, Khalil, & Kadry, 2007).

Mecanismo De Acción

Target of Action

The primary target of 6-(Piperidin-1-yl)pyridazin-3(2H)-one is kynurenine monooxygenase (KMO) . KMO is an enzyme that plays a crucial role in the kynurenine pathway, which is involved in the metabolism of the amino acid tryptophan .

Mode of Action

6-(Piperidin-1-yl)pyridazin-3(2H)-one acts as an inhibitor of KMO . By binding to KMO, it prevents the enzyme from catalyzing the conversion of kynurenine to 3-hydroxykynurenine . This inhibition can lead to a decrease in the production of neurotoxic metabolites and an increase in the production of neuroprotective metabolites .

Biochemical Pathways

The compound affects the kynurenine pathway . By inhibiting KMO, it shifts the pathway towards the production of kynurenic acid, a neuroprotective metabolite . This shift can have downstream effects on neurological function and may have potential therapeutic benefits in neurodegenerative and psychiatric disorders .

Pharmacokinetics

This suggests that it can cross the blood-brain barrier and maintain its activity within the body over time .

Result of Action

The inhibition of KMO by 6-(Piperidin-1-yl)pyridazin-3(2H)-one can result in molecular and cellular effects that are beneficial in the context of neurodegenerative and psychiatric disorders . By increasing the production of neuroprotective metabolites and decreasing the production of neurotoxic metabolites, it may help to protect neurons from damage and improve neurological function .

Propiedades

IUPAC Name |

3-piperidin-1-yl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9-5-4-8(10-11-9)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJRVCBSSKKEQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60533945 | |

| Record name | 6-(Piperidin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Piperidin-1-yl)pyridazin-3(2H)-one | |

CAS RN |

88259-84-1 | |

| Record name | 6-(Piperidin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid](/img/structure/B3023513.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol](/img/structure/B3023528.png)

![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B3023529.png)